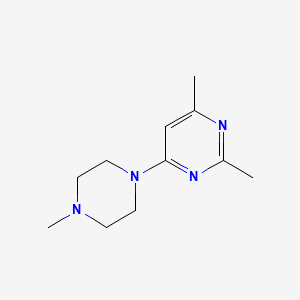![molecular formula C28H57N3O2 B14516067 N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide CAS No. 63588-06-7](/img/structure/B14516067.png)
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a hexadecyl chain through a hexanediamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)butyric acid with hexanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions and signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with cellular receptors or enzymes, modulating their activity. Additionally, the long hexadecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide: This compound shares the dimethylamino group and has been studied for its trypanocidal activity.
4-(Dimethylamino)butyric acid: A simpler compound with a similar dimethylamino group, used in peptide synthesis.
Uniqueness
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is unique due to its dual amide linkage and long hydrophobic chain, which confer distinct physicochemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63588-06-7 |
|---|---|
Molekularformel |
C28H57N3O2 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
N'-[4-(dimethylamino)butyl]-N-hexadecylhexanediamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27(32)22-17-18-23-28(33)30-25-20-21-26-31(2)3/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
InChI-Schlüssel |
KNACCUZHKLPKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
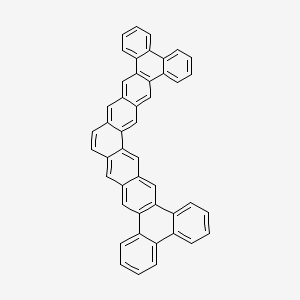
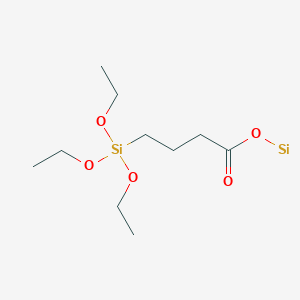
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

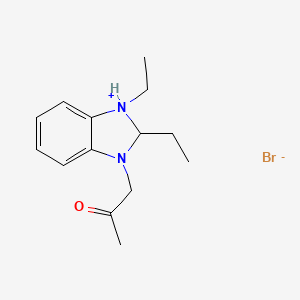
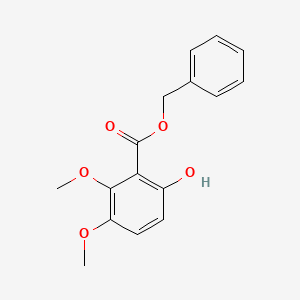

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

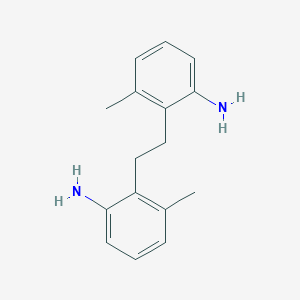
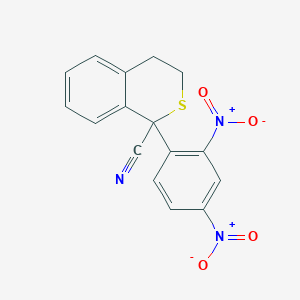
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
